molecular formula C25H26N2O5 B14176794 N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine CAS No. 872611-92-2

N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine

Cat. No.: B14176794
CAS No.: 872611-92-2
M. Wt: 434.5 g/mol
InChI Key: OJKHCJXRHPUFKK-QFIPXVFZSA-N
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Description

N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a methoxyphenyl group, diphenylmethyl group, and a serylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out at temperatures ranging from room temperature to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in the presence of acidic or basic catalysts, while reduction reactions may require the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-[(4-Methoxyphenyl)(diphenyl)methyl]-L-serylglycine can be compared with other similar compounds, such as:

Properties

CAS No.

872611-92-2

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

2-[[(2S)-3-hydroxy-2-[[(4-methoxyphenyl)-diphenylmethyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C25H26N2O5/c1-32-21-14-12-20(13-15-21)25(18-8-4-2-5-9-18,19-10-6-3-7-11-19)27-22(17-28)24(31)26-16-23(29)30/h2-15,22,27-28H,16-17H2,1H3,(H,26,31)(H,29,30)/t22-/m0/s1

InChI Key

OJKHCJXRHPUFKK-QFIPXVFZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CO)C(=O)NCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)NCC(=O)O

Origin of Product

United States

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